molecular formula C6H11NO2 B3196268 (E)-4-(dimethylamino)but-2-enoic acid CAS No. 98548-82-4

(E)-4-(dimethylamino)but-2-enoic acid

Cat. No.: B3196268
CAS No.: 98548-82-4
M. Wt: 129.16 g/mol
InChI Key: ITGIYLMMAABTHC-ONEGZZNKSA-N
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Description

Nomenclature and Stereochemical Considerations

The compound is formally named according to IUPAC nomenclature as (E)-4-(dimethylamino)but-2-enoic acid. It is also commonly referred to by its synonym, trans-4-dimethylaminocrotonic acid. nih.gov The designation "(E)" (from the German entgegen, meaning opposite) specifies the stereochemistry of the molecule. It indicates that the higher-priority substituents on the carbons of the double bond (C2 and C3) are on opposite sides. In this case, the carboxylic acid group on C2 and the dimethylaminomethyl group on C3 are in a trans configuration, which is a critical feature for its typical reactivity and biological applications. nih.gov The compound is frequently utilized in its hydrochloride salt form to enhance stability and solubility. google.com

Table 1: Compound Identification and Properties

Identifier Value
IUPAC Name This compound
Synonym trans-4-Dimethylaminocrotonic acid
CAS Number (Free Acid) 149586-32-3
CAS Number (HCl Salt) 848133-35-7
Molecular Formula C₆H₁₁NO₂

| Molecular Weight | 129.16 g/mol |

Historical Context and Emergence in Contemporary Organic Synthesis Research

While early research into related structures like γ-aminocrotonic acid dates back to the mid-20th century, the specific N,N-dimethylated derivative, this compound, gained prominence more recently. Its emergence is tightly linked to the advancement of targeted cancer therapies in the late 20th and early 21st centuries.

The compound's significance surged with its identification as a crucial building block for the synthesis of irreversible protein kinase inhibitors. google.com Specifically, it forms a key component of several anti-cancer drugs that target the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Modern synthetic routes have been extensively developed and patented to produce this intermediate on a large scale, highlighting its industrial importance. Common methods include the amination of 4-bromocrotonate esters with dimethylamine (B145610) followed by hydrolysis, and variations of the Horner-Wadsworth-Emmons reaction. google.com

Significance within Fundamental Chemical Transformations and Derivative Chemistry

The chemical reactivity of this compound is dictated by its three primary functional groups: the tertiary amine, the α,β-unsaturated double bond, and the carboxylic acid. This trifunctional nature makes it a versatile tool in organic synthesis.

The α,β-unsaturated carbonyl system is an excellent Michael acceptor, allowing for conjugate additions of various nucleophiles to the C3 position. However, its most prominent application involves the functionalization of the carboxylic acid group. The carboxylic acid can be converted into a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is then readily reacted with amine nucleophiles to form amide bonds.

This exact transformation is central to the synthesis of blockbuster oncology drugs. For instance, it is used to acylate the aniline (B41778) moiety of a quinazoline (B50416) core to produce Afatinib (B358) and Neratinib, which are potent irreversible EGFR and HER2 kinase inhibitors. google.comgoogle.com The this compound moiety in these drugs acts as a "warhead." Once the drug binds to the kinase's active site, a nearby cysteine residue attacks the electron-deficient double bond in a Michael addition, forming a permanent, covalent bond that irreversibly deactivates the enzyme. google.com

Beyond this major application, the compound serves as a precursor for other heterocyclic systems. Its functional groups make it a suitable starting material for the synthesis of various substituted pyrazole (B372694) and quinazoline derivatives, further expanding its utility in medicinal chemistry research. cymitquimica.com

Table 2: Key Chemical Transformations

Reaction Type Reagents Product Type Significance
Amide Coupling 1. Acyl chloride formation (e.g., SOCl₂) 2. Amine N-substituted amide Key step in the synthesis of Afatinib and Neratinib
Michael Addition Nucleophiles (e.g., thiols) β-substituted butanoic acid derivative Covalent modification of biological targets like kinases
Reduction Reducing agents (e.g., LiAlH₄) Amino alcohol Access to other functionalized building blocks

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Various oxidized derivatives | Synthesis of specialized chemical intermediates |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGIYLMMAABTHC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149586-32-3
Record name (2E)-4-(Dimethylamino)-2-butenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(Dimethylamino)-2-butenoic acid
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for E 4 Dimethylamino but 2 Enoic Acid

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing (E)-4-(dimethylamino)but-2-enoic acid involve the formation of the carbon-nitrogen bond at the C4 position. The most common strategies start with precursors that already contain the butenoic acid backbone or a latent functionality that can be converted to the desired carboxylic acid.

Synthesis from Dimethylamino Acetaldehyde (B116499) Derivatives

While direct synthesis from dimethylamino acetaldehyde is not widely reported, analogous reactions provide a theoretical basis for this approach. The Doebner-von Miller reaction, which is used to synthesize quinolines from anilines and α,β-unsaturated carbonyl compounds, demonstrates the principle of forming a larger structure from an amine and an aldehyde derivative. wikipedia.org In a hypothetical adaptation for this compound, a malonic acid equivalent could be reacted with a derivative of dimethylamino acetaldehyde. However, specific literature detailing this exact transformation for the target molecule is scarce.

A plausible route could involve the Knoevenagel condensation of dimethylamino acetaldehyde with malonic acid or a suitable derivative, followed by decarboxylation. This would introduce the required double bond and carboxylic acid functionality. The stereoselectivity of the double bond would be a critical aspect to control in such a synthesis.

Approaches Utilizing Halogenated Butenoic Acid Precursors, e.g., Bromocrotonic Acid

A well-documented and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen on a butenoic acid precursor with dimethylamine (B145610). 4-Bromocrotonic acid and its esters are common starting materials for this approach.

The reaction typically proceeds by the amination of a 4-halocrotonate ester, such as methyl or ethyl 4-bromocrotonate, with an excess of dimethylamine. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. A patent describes a process starting from but-2-enoic acid, which is first brominated to form a 4-bromocrotonate intermediate. This intermediate is then reacted with dimethylamine to produce this compound. google.com

Table 1: Synthesis of this compound from 4-Bromocrotonate Ester

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
AminationMethyl or Ethyl 4-bromocrotonate, DimethylamineTetrahydrofuran (B95107) (THF)0 - 104 - 6-
HydrolysisIntermediate 4-dimethylaminocrotonatePotassium hydroxide, Water70--
Acidification/Purification-Hydrochloric acid, Ethanol--86

Evaluation of Other Reported Precursors and Catalytic Systems

Other precursors for the synthesis of this compound have been explored. One patented method involves the reaction of but-2-enoic acid with chlorotrimethylsilane (B32843) to form trimethylsilyl (B98337) crotonate. This is then brominated and subsequently reacted with dimethylamine. google.com

The use of catalysts in these reactions is primarily focused on the initial steps of precursor synthesis, such as the use of Lewis acids in halogenation reactions. For the key amination step, the reaction is typically a direct nucleophilic substitution that does not require catalytic activation, although the choice of solvent and temperature plays a crucial role in the reaction's efficiency.

Optimization Strategies for Yield, Regioselectivity, and Stereoselectivity

Optimizing the synthesis of this compound is critical for its practical application. Key parameters to consider are the choice of solvent, catalyst, and other reagents, which can significantly impact the yield, purity, and stereochemical outcome of the reaction.

Solvent Effects on Reaction Efficiency

The choice of solvent is particularly important in the amination of halogenated butenoic acid precursors. Aprotic polar solvents, such as tetrahydrofuran (THF), are commonly used to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction while minimizing side reactions. The use of a solvent that can effectively solvate the transition state of the SN2 reaction between dimethylamine and the 4-halocrotonate is key to achieving high conversion rates. The solvent must also be compatible with the subsequent hydrolysis and purification steps.

Catalyst and Reagent Screening for Improved Conversion

For the amination step, the use of an excess of dimethylamine is a common strategy to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with the starting material. The concentration of the base used in the final hydrolysis step and the pH during workup are also critical for maximizing the yield of the carboxylic acid and ensuring its isolation in a pure form.

Methodologies for Isolation and Purification in Research Synthesis

In a research and development setting, the emphasis of purification is on obtaining a highly pure compound for analytical and characterization purposes. The scale is typically smaller than in industrial production, allowing for the use of techniques that might be less economical on a larger scale.

Chromatographic Separations in Compound Preparation

Chromatography is a powerful technique for the separation, identification, and purification of compounds from a mixture. nih.gov It relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For the purification of this compound, both column chromatography and high-performance liquid chromatography (HPLC) are utilized.

Column chromatography is a common method for purifying reaction products. In one documented synthesis, after the direct coupling of crotonic acid and dimethylamine, the resulting mixture is concentrated and purified using column chromatography. This method employs silica (B1680970) gel as the stationary phase and a mobile phase of ethyl acetate/methanol in a 9:1 ratio.

High-performance liquid chromatography is frequently used for analytical purposes to monitor the progress of a reaction and to identify impurities. For this compound, reversed-phase HPLC is a common analytical method. This technique typically uses a C18 column as the stationary phase with a gradient mobile phase, such as 0.1% trifluoroacetic acid in an acetonitrile (B52724)/water mixture. The retention time of the compound under these conditions is a key identifier. While primarily analytical, the principles of this method can be scaled up to preparative HPLC for the isolation of highly pure material.

Table 1: Chromatographic Conditions for this compound

Technique Stationary Phase Mobile Phase Purpose Reference
Column ChromatographySilica GelEthyl acetate/Methanol (9:1)Purification
Reversed-Phase HPLCC180.1% Trifluoroacetic acid/Acetonitrile gradientAnalysis

Salt Formation as a Purification and Characterization Technique

The formation of a salt is a widely used and effective method for the purification of ionizable organic compounds like this compound, which possesses both a carboxylic acid and a tertiary amine group. ardena.com This technique leverages the change in solubility of the compound upon salt formation to separate it from non-ionizable impurities. The resulting crystalline salt can often be easily isolated by filtration and further purified by recrystallization.

A prevalent method involves the formation of the hydrochloride salt. Following the hydrolysis of a 4-dimethylaminocrotonate ester intermediate with a base like potassium hydroxide, the reaction mixture is acidified with hydrochloric acid. This protonates the dimethylamino group, leading to the precipitation of this compound hydrochloride. This salt is then typically isolated and can be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve higher purity.

In addition to the hydrochloride salt, other acid addition salts can be formed for purification. For instance, in an industrial-scale purification, the crude product is dissolved in a solvent system like ethanol/water and treated with maleic acid. This leads to the formation of the maleate (B1232345) salt, which crystallizes upon cooling. This process, known as antisolvent crystallization, can be highly effective in achieving a product with high enantiomeric excess. The efficiency of the crystallization can be optimized by controlling parameters such as the cooling rate and the use of seed crystals.

Table 2: Salt Formation for Purification of this compound

Salt Form Acid Used Purification Method Solvent(s) Reference
HydrochlorideHydrochloric AcidPrecipitationWater
Hydrochloride-RecrystallizationEthanol
MaleateMaleic AcidAntisolvent CrystallizationEthanol/Water (9:1 v/v)

Chemical Transformations and Reactivity of E 4 Dimethylamino but 2 Enoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in (E)-4-(dimethylamino)but-2-enoic acid is a prime site for various chemical modifications, including esterification, amidation, conversion to acid halides, and reduction. These transformations are fundamental in synthesizing a diverse array of derivatives.

Esterification Reactions: Formation of Alkyl and Aryl Esters

The conversion of this compound to its corresponding esters can be achieved through several established methods, such as the Fischer and Steglich esterification reactions.

Fischer Esterification: This acid-catalyzed esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comnumberanalytics.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated is removed. masterorganicchemistry.com

Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orgorganic-chemistry.org This reaction employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) serving as a catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds at room temperature and is known for its high yields, even with sterically hindered alcohols. nih.govorganic-chemistry.org

Esterification Method Reagents General Conditions Key Features
Fischer EsterificationAlcohol (e.g., Ethanol, Methanol), Strong Acid Catalyst (e.g., H₂SO₄)RefluxEquilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Steglich EsterificationAlcohol, DCC or DIC, DMAP (catalyst)Room Temperature, Anhydrous CH₂Cl₂Mild conditions; high yields; suitable for sensitive substrates. nih.govorganic-chemistry.org

Amidation Reactions: Synthesis of Primary, Secondary, and Tertiary Amides

The synthesis of amides from this compound can be accomplished either by direct coupling with amines using activating agents or via a two-step process involving the formation of an acid halide.

Direct Amide Formation: Modern peptide coupling reagents are highly effective for the direct formation of amide bonds. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to activate the carboxylic acid, facilitating its reaction with primary or secondary amines. nih.govsci-hub.stcommonorganicchemistry.com This method is advantageous as it proceeds under mild conditions and offers high yields. nih.govsci-hub.st

Amidation via Acid Halides: A more traditional approach involves the conversion of the carboxylic acid to a more reactive acid halide, which then readily reacts with an amine. This method is particularly useful for less reactive amines.

Acid Halide Formation and Subsequent Transformations

This compound hydrochloride can be converted to its corresponding acid chloride, a highly reactive intermediate, using standard chlorinating agents. A documented procedure involves the use of oxalyl chloride in a suitable solvent like acetonitrile (B52724). The reaction proceeds efficiently at low temperatures (0-10°C) and can be monitored by HPLC to ensure the consumption of the starting material.

This transformation is a critical step in the synthesis of various derivatives, as the resulting (E)-4-(dimethylamino)-2-butenoyl chloride is a potent acylating agent. It can readily react with a wide range of nucleophiles, including amines, to form amides. For instance, the acid chloride has been used in the synthesis of complex heterocyclic compounds by reacting it with substituted anilines.

Transformation Reagent Solvent Temperature
Acid Chloride FormationOxalyl ChlorideAcetonitrile0-10 °C

Reductions to Corresponding Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (E)-4-(dimethylamino)but-2-en-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective in reducing carboxylic acids. masterorganicchemistry.comyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous or acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comaskiitians.com

The selective reduction to the corresponding aldehyde, (E)-4-(dimethylamino)but-2-enal, is more challenging as aldehydes are themselves susceptible to further reduction. This often requires the use of specialized, sterically hindered reducing agents or the protection of the carboxylic acid as a derivative that can be reduced to an aldehyde.

Reactions Involving the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, a characteristic reaction of alkenes.

Electrophilic Addition Reactions Across the Double Bond

The π electrons of the alkene double bond can act as a nucleophile, attacking electrophilic species. This leads to the breaking of the π bond and the formation of two new sigma bonds.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), across the double bond is a classic example of an electrophilic addition. The reaction is initiated by the attack of the alkene on the hydrogen of the HBr, leading to the formation of a carbocation intermediate. masterorganicchemistry.com The subsequent attack of the bromide ion on the carbocation completes the addition. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. However, in the case of this compound, the electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating dimethylamino group can influence the stability of the carbocation intermediate and thus the regiochemical outcome.

Halogenation: The addition of halogens, such as bromine (Br₂), also proceeds via an electrophilic addition mechanism. The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich double bond. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion from the opposite side results in an anti-addition product.

It is important to note that the presence of the α,β-unsaturated carbonyl system can decrease the nucleophilicity of the double bond, potentially making electrophilic additions less facile compared to simple alkenes.

Nucleophilic Conjugate Addition (Michael Addition) Studies

The presence of an electron-withdrawing carboxylic acid group in conjugation with a carbon-carbon double bond renders the β-carbon of this compound electrophilic and susceptible to nucleophilic attack. This classic reactivity pattern is known as a Michael or conjugate addition. While specific studies detailing the conjugate addition of a wide range of nucleophiles to this compound are not extensively documented in publicly available literature, the inherent reactivity of α,β-unsaturated carbonyl compounds provides a strong basis for predicting its behavior.

The general mechanism involves the addition of a nucleophile to the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final saturated product.

Table 1: Predicted Michael Addition Reactions with this compound

Nucleophile (Michael Donor)Predicted ProductReaction Conditions (Hypothetical)
Thiols (e.g., Thiophenol)4-(dimethylamino)-3-(phenylthio)butanoic acidBase catalyst (e.g., triethylamine) in a polar solvent
Amines (e.g., Piperidine)4-(dimethylamino)-3-(piperidin-1-yl)butanoic acidAprotic solvent, potentially with mild heating
Enolates (e.g., Diethyl malonate)Diethyl 2-(1-(dimethylamino)-4-oxobutan-2-yl)malonateStrong base (e.g., sodium ethoxide) to generate the enolate

It is important to note that the tertiary amine within the molecule could potentially act as an internal base, possibly influencing the reaction rate and pathway. Furthermore, the stereochemical outcome of the addition would be a key aspect of such studies, with the potential for diastereoselectivity depending on the nature of the nucleophile and reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

This compound, possessing an electron-deficient double bond due to the adjacent carboxylic acid, is a potential dienophile for Diels-Alder reactions. In this [4+2] cycloaddition, it would react with a conjugated diene to form a six-membered ring. The reactivity of acrylic acid and its derivatives as dienophiles is well-established, particularly in reactions catalyzed by Lewis acids. researchgate.netacs.org

While specific Diels-Alder reactions involving this compound are not readily found in the literature, its structural similarity to other acrylic acid derivatives allows for the prediction of its reactivity. For instance, its reaction with a diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The endo-selectivity, typically observed in Diels-Alder reactions, would likely be the major stereochemical outcome.

Table 2: Predicted Diels-Alder Reaction with this compound

DienePredicted ProductReaction Conditions (Hypothetical)
Cyclopentadiene3-(dimethylaminomethyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acidThermal conditions or Lewis acid catalysis (e.g., AlCl₃)
Anthracene9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid derivativeHigh temperature in an inert solvent

The presence of the dimethylamino group might influence the electronic properties of the dienophile and the stereochemical course of the reaction.

Hydrogenation and Reductive Saturation Pathways

The carbon-carbon double bond in this compound can be saturated through hydrogenation reactions. Catalytic hydrogenation is a common method for the reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, are typically employed for this transformation under a hydrogen atmosphere. The selective reduction of the double bond without affecting the carboxylic acid group is generally achievable under mild conditions.

More sophisticated methods for the 1,4-reduction of α,β-unsaturated carboxylic acids have also been developed, such as the use of copper hydride (CuH) catalysts, which can offer high levels of enantioselectivity. nih.gov

Table 3: Potential Hydrogenation Methods for this compound

Reagent/CatalystExpected ProductPotential Advantages
H₂, Pd/C4-(dimethylamino)butanoic acidHigh efficiency, readily available catalyst
Sodium borohydride (NaBH₄)Selective 1,2-reduction to the allylic alcohol is possible under certain conditionsChemoselectivity for the carbonyl group if desired
Copper hydride (CuH) catalystEnantiomerically enriched 4-(dimethylamino)butanoic acidAsymmetric induction

The choice of reducing agent and reaction conditions would be crucial to achieve the desired outcome, whether it be the selective saturation of the double bond or the reduction of the carboxylic acid as well.

Reactions at the Tertiary Amine Functionality

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center, allowing for a range of reactions.

N-Alkylation and Quaternization Studies

The tertiary amine functionality of this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, often referred to as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. nih.gov The product would be a permanently charged cationic species.

For instance, the reaction with methyl iodide would yield (E)-4-(trimethylammonio)but-2-enoate iodide. The rate and efficiency of such reactions can be influenced by the nature of the alkyl halide and the solvent. d-nb.info

Table 4: Predicted N-Alkylation Reaction

Alkylating AgentProductReaction Conditions (Hypothetical)
Methyl iodide (CH₃I)(E)-4-(trimethylammonio)but-2-enoate iodideAprotic solvent like acetonitrile or acetone
Benzyl bromide (BnBr)(E)-4-(benzyl(dimethyl)ammonio)but-2-enoate bromideMild heating in a suitable solvent

The presence of the carboxylic acid group might influence the reaction, for example, by forming an intramolecular salt (zwitterion) which could affect the nucleophilicity of the amine.

Amine Reactivity in Complexation and Coordination Chemistry

Amino acids are well-known ligands for transition metals, typically coordinating through both the amino and carboxylate groups to form stable chelate complexes. wikipedia.orgjocpr.com Although this compound is not a standard α-amino acid, its structure, containing both a nitrogen donor and an oxygen donor (from the carboxylate), allows it to act as a ligand in coordination chemistry.

It could potentially form complexes with various metal ions such as copper(II), cobalt(II), or nickel(II). The coordination could involve the nitrogen atom of the dimethylamino group and one or both oxygen atoms of the carboxylate group. The geometry and stability of these complexes would depend on the metal ion, the ligand-to-metal ratio, and the pH of the solution. nih.gov

Table 5: Potential Coordination Complexes

Metal IonPotential Coordination ModePotential Complex Structure
Copper(II)Bidentate (N,O-chelation)[Cu((E)-4-(dimethylamino)but-2-enoate)₂]
Palladium(II)Bidentate (N,O-chelation)Square planar [Pd((E)-4-(dimethylamino)but-2-enoate)₂]

The α,β-unsaturation might also play a role in the electronic properties and reactivity of the resulting metal complexes.

Investigations into Functional Group Interconversions and Orthogonal Reactivity

The presence of three distinct functional groups—the tertiary amine, the carbon-carbon double bond, and the carboxylic acid—in this compound allows for the exploration of functional group interconversions and orthogonal reactivity. Orthogonal protection strategies, commonly employed in peptide synthesis, could be applied to selectively react at one site while the others are masked. nih.govresearchgate.net

For example, the carboxylic acid could be converted to an ester, such as a methyl or ethyl ester, through Fischer esterification under acidic conditions. masterorganicchemistry.com This would protect the carboxylic acid functionality, allowing for reactions to be carried out selectively at the tertiary amine or the double bond.

Conversely, the tertiary amine could be temporarily protected as its hydrochloride salt, which would decrease its nucleophilicity and allow for selective reactions at the carboxylic acid, such as amide bond formation using coupling agents like EDC/HOBt or HATU. nih.govsci-hub.storganic-chemistry.orgresearchgate.net

Table 6: Examples of Functional Group Interconversions and Orthogonal Reactivity

ReactionReagentsProductOrthogonal Aspect
EsterificationMethanol, H₂SO₄ (cat.)(E)-methyl 4-(dimethylamino)but-2-enoateCarboxylic acid is protected as an ester, allowing for subsequent reactions at the amine or double bond.
Amide CouplingAmine, EDC, HOBt(E)-4-(dimethylamino)-N-alkylbut-2-enamideAmine is protonated (protected) under acidic coupling conditions, allowing selective reaction at the carboxylic acid.
N-Oxidationm-CPBA(E)-4-(dimethylamino-N-oxide)but-2-enoic acidSelective oxidation of the tertiary amine without affecting the double bond or carboxylic acid.

The ability to selectively manipulate these functional groups highlights the potential of this compound as a versatile scaffold for the synthesis of more complex molecules with diverse functionalities.

Derivatization and Structural Modification Studies Based on E 4 Dimethylamino but 2 Enoic Acid

Synthesis of Substituted Acrylamide (B121943) and Butenamide Derivatives

The carboxylic acid functionality of (E)-4-(dimethylamino)but-2-enoic acid is a prime site for derivatization to form amides, specifically substituted acrylamide and butenamide derivatives. This transformation is typically achieved through standard amide bond formation protocols. The carboxylic acid is first activated to a more reactive species, which is then allowed to react with a primary or secondary amine.

Common activating agents for this purpose include:

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid into a highly reactive acyl chloride.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate the direct coupling of the carboxylic acid with an amine.

Other coupling agents: A variety of modern peptide coupling reagents, such as HATU or HOBt, can also be employed to promote efficient amide formation under mild conditions.

The reaction of the activated this compound with a diverse array of amines yields a library of N-substituted acrylamide derivatives. The choice of the amine component is critical as it allows for the introduction of various structural motifs and functionalities into the final molecule, thereby modulating its physicochemical and biological properties. This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For example, novel acrylamide derivatives have been synthesized and investigated for various applications, including their potential as corrosion inhibitors for carbon steel. nih.govnih.gov

Below is a representative table of potential amines that could be used for the synthesis of such derivatives.

AmineResulting Derivative ClassPotential Properties
AlkylaminesN-Alkyl-(E)-4-(dimethylamino)but-2-enamideModulation of lipophilicity and steric bulk
ArylaminesN-Aryl-(E)-4-(dimethylamino)but-2-enamideIntroduction of aromatic interactions, potential for electronic effects
Heterocyclic aminesN-Heterocyclyl-(E)-4-(dimethylamino)but-2-enamideIncorporation of pharmacophoric heterocyclic scaffolds
Amino acidsPeptide-like conjugatesEnhanced biocompatibility, potential for targeted delivery

Formation of Fused and Non-Fused Heterocyclic Scaffolds

The reactive nature of this compound and its derivatives makes them valuable precursors for the construction of various heterocyclic ring systems. The α,β-unsaturated carbonyl moiety can participate in a range of cyclization and annulation reactions.

Construction of Quinazoline (B50416) Derivatives

Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. scispace.com They are a prominent scaffold in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities. nih.govmdpi.com The synthesis of quinazolines often involves the condensation of anthranilic acid derivatives with a suitable partner containing a two-carbon-one-nitrogen (C-C-N) or a one-carbon-one-nitrogen (C-N) unit.

While direct synthesis from this compound is not prominently documented, its structural features suggest potential utility in multi-step synthetic sequences. For instance, a derivative of the butenoic acid could be envisioned to react with an ortho-amino-substituted benzene derivative. The α,β-unsaturated system could undergo a Michael addition with the amino group, followed by intramolecular cyclization and subsequent aromatization to form the quinazoline core. The specific reaction conditions would determine the final substitution pattern on the heterocyclic ring.

Synthesis of Pyrimidine and Pyrrolo-pyrimidine Analogues

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. nih.gov The most common synthetic route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a reagent containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine.

Derivatives of this compound could potentially serve as the three-carbon component in such syntheses after suitable functional group manipulation. For example, conversion to a β-keto ester or a related 1,3-dielectrophilic species would render it suitable for reaction with amidines to construct the pyrimidine ring.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds with significant biological activity. nih.govnih.gov Their synthesis often involves building the pyrrole (B145914) ring onto a pre-existing pyrimidine or constructing the pyrimidine ring onto a pyrrole precursor. One-pot, multi-component reactions have emerged as an efficient method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx

Exploration of Imidazo-pyridine and Related Ring Systems

Imidazo-pyridines are fused heterocyclic systems containing both an imidazole (B134444) and a pyridine (B92270) ring. nih.gov These scaffolds are of great interest in drug discovery. nih.gov A common synthetic strategy involves the reaction of an aminopyridine with an α-haloketone or an equivalent α,β-dicarbonyl compound, leading to the formation of the imidazole ring fused to the pyridine. organic-chemistry.orgnih.gov

To utilize this compound in the synthesis of imidazo-pyridines, it would likely need to be converted into a suitable electrophilic partner. For example, α-bromination of the corresponding ketone derivative could generate a reactive intermediate that could then undergo a condensation-cyclization reaction with a substituted 2-aminopyridine (B139424) to furnish the desired imidazo[1,2-a]pyridine (B132010) scaffold.

Introduction of Chirality and Stereoselective Derivatization Strategies

The introduction of chirality into a molecule is of paramount importance in medicinal chemistry, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound is an achiral molecule, but its derivatization offers several opportunities for the introduction of stereocenters.

Strategies for introducing chirality include:

Asymmetric Michael Addition: The α,β-unsaturated system is susceptible to conjugate addition by nucleophiles. By using a chiral catalyst (organocatalyst or metal complex), it is possible to achieve an enantioselective Michael addition to the double bond, creating a new stereocenter at the β-position.

Asymmetric Hydrogenation: The double bond can be reduced to a single bond using hydrogenation. Employing a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can lead to the formation of one enantiomer of the saturated product in excess.

Use of Chiral Auxiliaries: The carboxylic acid can be coupled to a chiral auxiliary. This chiral group can direct subsequent reactions, such as additions to the double bond, to occur stereoselectively. After the desired transformation, the auxiliary can be cleaved to yield the chiral product.

Reaction with Chiral Reagents: The use of chiral derivatizing agents (CDAs) can convert a mixture of enantiomers into diastereomers, which can then be separated by standard techniques like chromatography. wikipedia.org This is a common method for both analytical determination of enantiomeric excess and for preparative chiral resolution. wikipedia.orgresearchgate.net

The following table outlines some potential stereoselective reactions.

Reaction TypeChiral InfluencePotential Outcome
Catalytic Asymmetric Conjugate AdditionChiral Lewis acid or organocatalystEnantiomerically enriched β-substituted butanoic acid derivative
Catalytic Asymmetric HydrogenationChiral metal-ligand complexEnantiomerically enriched 4-(dimethylamino)butanoic acid derivative
Diastereoselective Aldol ReactionChiral auxiliary on the carboxyl groupDiastereomerically enriched product with new stereocenters

Design and Synthesis of Conjugate Adducts and Prodrug-like Precursors

The functional groups on this compound make it an excellent candidate for the design of conjugate adducts and prodrugs.

Conjugate Adducts: The molecule can be covalently linked to other molecules to create hybrid structures with combined or novel properties. The carboxylic acid is the most common handle for conjugation, allowing it to be coupled to:

Other Drugs: To create dual-action therapeutic agents.

Peptides or Antibodies: For targeted drug delivery to specific cells or tissues.

Fluorescent Dyes or Tags: To create probes for biological imaging or assays.

The Michael acceptor capability of the α,β-unsaturated system also allows for conjugation with nucleophilic species, such as thiol groups in proteins (e.g., cysteine residues), which is a mechanism exploited by some covalent inhibitor drugs.

Prodrug-like Precursors: A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body to the active drug. This strategy is often used to improve properties such as solubility, stability, or oral bioavailability.

This compound can be modified into various prodrug forms. A common approach is to mask the polar carboxylic acid group by converting it into an ester or an amide. These groups can be designed to be cleaved by enzymes in the body (e.g., esterases, amidases) to release the active carboxylic acid.

Examples of Prodrug Strategies:

Prodrug MoietyCleavage MechanismPurpose
Simple alkyl or aryl estersEnzymatic hydrolysis (esterases)Increase lipophilicity, improve membrane permeability
Acyloxymethyl estersEnzymatic hydrolysisCreate more labile esters for faster release
Amino acid amidesEnzymatic hydrolysis (peptidases)Potential for active transport, modified solubility

This approach allows for controlled release of the active compound and can help in overcoming formulation or pharmacokinetic challenges.

Mechanistic Investigations of Reactions Involving E 4 Dimethylamino but 2 Enoic Acid

Elucidation of Substitution Reaction Pathways Involving the Amine or Acid Moiety

The chemical structure of (E)-4-(dimethylamino)but-2-enoic acid features two primary sites for substitution reactions: the tertiary amine and the carboxylic acid.

The dimethylamino group can, under specific conditions, be the subject of nucleophilic substitution. However, direct substitution on the nitrogen atom of a tertiary amine is generally challenging. More commonly, reactions involving this group proceed through its transformation into a better leaving group. For instance, in the synthesis of certain pharmaceutical intermediates, the dimethylamino group might be targeted for quaternization followed by displacement by a suitable nucleophile. A practical method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), showcasing the utility of the dimethylamino moiety in forming C-N bonds. chimicatechnoacta.ru

The carboxylic acid moiety undergoes typical substitution reactions characteristic of its class. Esterification, for example, can be achieved under mild conditions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective for a wide range of alcohols. orgsyn.org Another important transformation is the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂). This reaction proceeds by converting the hydroxyl group into a chlorosulfite, which is a superior leaving group, subsequently attacked by a chloride ion to yield the acid chloride. pku.edu.cn This activated intermediate is then susceptible to attack by various nucleophiles. In the synthesis of Afatinib (B358), the related this compound hydrochloride is activated and then reacted with an aniline (B41778) derivative to form the final amide bond. syncsci.com

Detailed Mechanisms of Electrophilic and Nucleophilic Additions Across the Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, making it susceptible to both electrophilic and nucleophilic additions.

Electrophilic addition to the double bond is a characteristic reaction of alkenes. libretexts.org The general mechanism involves the initial attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. researchgate.netlibretexts.orgmst.edu This intermediate is then attacked by a nucleophile to give the final addition product. researchgate.netlibretexts.orgmst.edu For this compound, the regioselectivity of electrophilic addition is influenced by the electronic effects of both the electron-withdrawing carboxylic acid group and the electron-donating dimethylamino group. The carboxylic acid group deactivates the double bond towards electrophilic attack, making the reaction slower compared to simple alkenes. Theoretical studies on electrophilic additions to alkenes using density functional theory (DFT) can provide insights into the structure and stability of the transition states involved. pku.edu.cnresearchgate.net

Nucleophilic addition to the α,β-unsaturated system is a more prominent reaction pathway for this molecule, commonly referred to as a Michael addition or conjugate addition. researchgate.netacs.orglumenlearning.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the double bond. lumenlearning.comlibretexts.org The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. youtube.comlibretexts.org Subsequent protonation of the enolate at the α-carbon yields the 1,4-addition product. lumenlearning.comlibretexts.org

The aza-Michael addition, involving the addition of an amine to an acrylate, is a well-studied example of this type of reaction. researchgate.netrsc.org Computational studies have shown that for the addition of primary and secondary amines to ethyl acrylate, the reaction can proceed through a 1,2-addition mechanism leading to a zwitterionic intermediate, followed by a rate-controlling proton transfer. acs.org The alternative 1,4-addition becomes more competitive with increasing substitution on the amine or the acrylate. acs.org The reactivity in Michael additions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. mst.edunih.gov For instance, the use of microwave irradiation has been shown to significantly accelerate the Michael addition of amines to α,β-unsaturated esters. nih.gov

Tautomerism and Isomerization Processes in Reaction Intermediates and Products

The intermediates and products of reactions involving this compound can exhibit tautomerism and isomerization.

A key tautomeric equilibrium is the keto-enol tautomerism of the carbonyl group. libretexts.orgchemicalbook.comgoogle.com In the context of a Michael addition, the initially formed enolate intermediate is a resonance-stabilized species with negative charge distributed between the α-carbon and the carbonyl oxygen. youtube.comlibretexts.org Protonation of this enolate can occur at either the oxygen, leading to the enol form, or at the α-carbon, leading to the more stable keto form. libretexts.orgchemicalbook.comgoogle.com The position of this equilibrium is influenced by factors such as solvent polarity and the possibility of intramolecular hydrogen bonding. libretexts.orgchemicalbook.com For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. google.com

Isomerization can also occur at the carbon-carbon double bond. The starting material is the (E)-isomer. However, under certain reaction conditions, isomerization to the (Z)-isomer can occur. For instance, in the context of Afatinib synthesis, the corresponding (Z)-isomer of the final product has been identified as an impurity. wikipedia.org This highlights the importance of controlling the stereochemistry throughout the synthesis. The related (Z)-4-aminobut-2-enoic acid is a known partial agonist for GABA-C receptors. google.com

Kinetic and Thermodynamic Studies of Key Transformations

The outcome of reactions involving α,β-unsaturated carbonyl compounds is often governed by a competition between kinetic and thermodynamic control. youtube.comjove.com

Kinetic control favors the product that is formed fastest, which is often the 1,2-addition product resulting from the direct attack of a nucleophile on the carbonyl carbon. libretexts.orgmdpi.com This pathway typically has a lower activation energy. youtube.com

Thermodynamic control , on the other hand, favors the most stable product, which is usually the 1,4-addition (Michael) product. libretexts.orgmdpi.com This product is more stable because the strong carbon-oxygen double bond of the carbonyl group is retained. mdpi.com Reactions under thermodynamic control are typically reversible, allowing the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product. youtube.com

The choice between kinetic and thermodynamic control can often be influenced by the reaction conditions. Lower temperatures and strong, non-basic nucleophiles tend to favor the kinetic product, while higher temperatures and weaker, more basic nucleophiles favor the thermodynamic product. libretexts.orgmdpi.com For example, the addition of amines to α,β-unsaturated ketones is often reversible and under thermodynamic control, leading predominantly to the conjugate addition product. libretexts.org

Kinetic studies of Michael additions of various α,β-unsaturated carbonyl compounds to amino acid and protein thiols have been reported, providing rate constants for these reactions. wikipedia.org

Transition State Characterization and Reaction Coordinate Analysis

Computational chemistry plays a vital role in understanding the intricate details of reaction mechanisms, including the characterization of transition states and the analysis of reaction coordinates.

For Michael additions , density functional theory (DFT) calculations have been employed to investigate the transition states of these reactions. ochemtutor.com Such studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can help to rationalize the observed stereoselectivity. For example, computational studies on the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a thiourea (B124793) organocatalyst have suggested that carbon-carbon bond formation is the rate-determining step. rsc.org

Reaction coordinate diagrams provide a visual representation of the energy changes that occur as reactants are converted to products. researchgate.net These diagrams illustrate the relative energies of reactants, intermediates, transition states, and products. researchgate.net For a typical Michael addition, the reaction coordinate diagram would show the initial reactants, the formation of a higher-energy enolate intermediate, the transition state for the C-C bond formation, and the final, more stable product. libretexts.org Computational studies can be used to generate these diagrams and provide quantitative information about the activation energies and reaction enthalpies.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Advanced Organic Scaffolds

(E)-4-(dimethylamino)but-2-enoic acid serves as a fundamental building block for a variety of complex molecular frameworks. Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, renders it a versatile precursor for numerous classes of organic compounds. syncsci.com The inherent functionalities of the molecule—a Michael acceptor, a carboxylic acid ready for amide or ester formation, and a tertiary amine—provide multiple handles for synthetic manipulation.

This versatility allows for its incorporation into larger, more complex structures, including polymeric materials where it can be used as a monomer. syncsci.com The compound's linear butene chain combined with its terminal functional groups enables its use in creating specific, well-defined organic scaffolds that are often difficult to access through other synthetic routes.

Applications in the Construction of Diverse Nitrogen-Containing Heterocycles

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles. Research has demonstrated its utility as a key intermediate in the preparation of complex heterocyclic systems. Specifically, its hydrochloride salt is employed in the synthesis of tricyclic nitrogen heterocyclic compounds and their related heteroanalogs. wikipedia.orgscispace.com

While the parent compound is a carboxylic acid, its derivatives can be tailored for specific cyclization strategies. For instance, a related keto-ester derivative, ethyl 4-(dimethylamino)-2-oxobut-3-enoate, possesses the necessary functional groups to participate in reactions like the Pfitzinger quinoline (B57606) synthesis. syncsci.com The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netui.ac.id In this context, the keto-ester derivative, rather than the parent acid, would serve as the required carbonyl component for the cyclization-condensation reaction to form a quinoline ring system.

Strategic Utilization in the Preparation of Precursors for Biologically Active Molecules

One of the most significant applications of this compound is in the synthesis of precursors for potent, biologically active molecules, particularly in the field of oncology. syncsci.com It is a crucial building block for several irreversible epidermal growth factor receptor (EGFR) inhibitors. syncsci.com

The compound's α,β-unsaturated carbonyl moiety is a key pharmacophore that functions as a Michael acceptor. This allows the final drug molecule to form a covalent bond with a specific cysteine residue (Cys797) in the active site of the EGFR kinase domain, leading to irreversible inhibition. syncsci.com This mechanism is central to the therapeutic efficacy of drugs like afatinib (B358) and neratinib.

In the synthesis of afatinib, for example, this compound (often activated as its acyl chloride) is coupled with an advanced quinazoline (B50416) amine intermediate, N⁴-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine. syncsci.comscispace.comgoogle.com This reaction forms the critical (E)-N-[4-(dimethylamino)but-2-enamide] side chain that is essential for its biological activity.

Table 1: Biologically Active Molecules Derived from this compound
Molecule NameClassTherapeutic ApplicationRole of the Intermediate
AfatinibTyrosine Kinase Inhibitor (TKI)Oncology (e.g., Non-Small Cell Lung Cancer)Provides the covalent binding moiety (butenamide side chain) for irreversible EGFR inhibition. syncsci.com
NeratinibTyrosine Kinase Inhibitor (TKI)Oncology (e.g., Breast Cancer)Forms the reactive Michael acceptor group for covalent binding to EGFR/HER2. syncsci.com

Building Block in Cascade and Multicomponent Reactions

While specific, documented examples of this compound in cascade or multicomponent reactions are not extensively reported in readily available literature, its molecular structure makes it an excellent theoretical candidate for such processes. Cascade reactions, which involve several sequential transformations in a single pot, and multicomponent reactions, where three or more reactants combine in one step, are powerful tools for efficient synthesis.

The potential of this compound in these reactions stems from its multiple reactive sites:

Michael Acceptor: The α,β-unsaturated system can undergo conjugate addition by a nucleophile. This could be the initiating step of a cascade sequence, where the resulting enolate intermediate is trapped in a subsequent intramolecular reaction.

Carboxylic Acid: This group can be activated and undergo nucleophilic attack (e.g., amidation or esterification). In a multicomponent reaction, it could react with an amine and an isocyanide in a Ugi-type reaction.

Tertiary Amine: The dimethylamino group can act as an internal base or nucleophile, potentially facilitating or participating in cyclization steps.

Advanced Analytical Methodologies in the Study of E 4 Dimethylamino but 2 Enoic Acid and Its Derivatives

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation

Spectroscopy is indispensable for the structural elucidation of (E)-4-(dimethylamino)but-2-enoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide a detailed picture of its atomic connectivity, molecular weight, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural confirmation of this compound. While specific spectral data can vary with the solvent and whether the compound is in its free base or salt form, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would exhibit characteristic signals corresponding to each unique nucleus in the molecule.

¹H NMR would be utilized to confirm the presence and connectivity of protons. The spectrum is expected to show distinct signals for the methyl protons of the dimethylamino group, the methylene (B1212753) protons adjacent to the nitrogen, and the two vinyl protons of the trans-configured double bond. The coupling constants between the vinyl protons would be indicative of the (E)-stereochemistry.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments, including the carbonyl carbon of the carboxylic acid, the two olefinic carbons, the methylene carbon, and the methyl carbons of the dimethylamino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹H-N(CH₃)₂~2.2 - 2.8Singlet (s)Represents the six equivalent protons of the two methyl groups.
¹H-CH₂-~3.0 - 3.5Doublet (d)Protons on the carbon adjacent to the nitrogen and the double bond.
¹H=CH-CH₂-~6.8 - 7.2Doublet of Triplets (dt)Vinyl proton coupled to both the other vinyl proton and the adjacent methylene protons.
¹H-CH=CH-COOH~5.8 - 6.2Doublet (d)Vinyl proton coupled to the adjacent vinyl proton. A large coupling constant (J ≈ 15 Hz) confirms (E) configuration.
¹³C-N(CH₃)₂~45-Carbon atoms of the dimethylamino group.
¹³C-CH₂-~58-Methylene carbon.
¹³C=CH-COOH~125-Olefinic carbon alpha to the carbonyl.
¹³C=CH-CH₂-~140-Olefinic carbon beta to the carbonyl.
¹³C-COOH~170-Carbonyl carbon of the carboxylic acid.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The free acid has a molecular weight of 129.16 g/mol . glpbio.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

When coupled with liquid chromatography (LC-MS), this technique is also powerful for identifying impurities and degradation products in a sample mixture. chimia.chnih.gov For instance, potential impurities such as incompletely methylated precursors or dimers could be readily identified by their unique mass-to-charge (m/z) ratios.

Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₁₁NO₂) in ESI Mode

AdductIonization ModePredicted m/zNotes
[M+H]⁺Positive130.0863Protonated molecule, commonly observed.
[M+Na]⁺Positive152.0682Sodium adduct, often seen with trace sodium ions.
[M+K]⁺Positive168.0421Potassium adduct.
[M-H]⁻Negative128.0717Deprotonated molecule.
[M+HCOO]⁻Negative174.0772Formate (B1220265) adduct, may be observed with formic acid in the mobile phase.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands confirming the presence of the carboxylic acid and the α,β-unsaturated system. pearson.com

Key expected absorptions include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid, a sharp and strong C=O stretching band, and a C=C stretching band. The position of the C=O stretch is typically shifted to a lower wavenumber (frequency) compared to non-conjugated acids, which is a direct indication of the conjugation with the adjacent double bond. pearson.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2500-3300-COOH (Carboxylic Acid)O-H stretchBroad, Strong
~1700-COOH (Conjugated)C=O stretchSharp, Strong
~1640C=C (Alkene)C=C stretchMedium
~1200-1300C-N (Amine)C-N stretchMedium
~970(E)-CH=CH-=C-H bend (out-of-plane)Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of the molecule. The conjugated system formed by the carbon-carbon double bond and the carbonyl group of the carboxylic acid gives rise to a characteristic π → π* electronic transition. This results in a strong absorbance in the UV region, typically around 200-220 nm for α,β-unsaturated carboxylic acids. researchgate.netcdnsciencepub.com The exact position of the absorption maximum (λmax) can be influenced by the solvent and pH.

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for both the qualitative identification and quantitative assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. ambeed.com A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

This method allows for the separation of the target compound from starting materials, byproducts, and impurities. By comparing the retention time of the peak in the sample chromatogram to that of a known standard, the compound can be identified (qualitative analysis). The area of the peak is proportional to the concentration, enabling precise determination of purity and yield (quantitative analysis). Purity levels exceeding 98% are often confirmed using this technique. tcichemicals.com

Table 4: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseGradient of Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid in Water
DetectionUV at ~210 nm
Flow Rate1.0 mL/min
Typical Retention Time~8.2 minutes

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its structure as an amino acid, which makes it polar and non-volatile. thermofisher.com Such compounds tend to decompose at the high temperatures required for GC analysis rather than vaporizing.

However, GC-MS can be a valuable tool for characterizing volatile impurities in starting materials or volatile byproducts formed during the synthesis. Furthermore, the target compound itself can be analyzed by GC-MS after a chemical derivatization step. mdpi.com Derivatization converts the polar carboxylic acid and amine functional groups into less polar, more volatile esters or silyl (B83357) ethers. nih.gov Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or esterifying agents like propyl chloroformate. thermofisher.comnih.gov This approach allows for the separation and identification of the derivatized analyte and related compounds that would otherwise be unsuitable for GC analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and both relative and absolute stereochemistry. For this compound and its derivatives, single-crystal X-ray diffraction is the gold standard for verifying the (E)-configuration of the carbon-carbon double bond and elucidating the molecule's precise solid-state architecture.

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensity of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. This map is then interpreted to determine the precise position of each atom in the molecule.

The application of X-ray crystallography to a derivative of this compound would provide several crucial pieces of information:

Confirmation of Stereochemistry: The analysis would yield a detailed structural model showing the exact spatial arrangement of all atoms. This allows for the direct visualization of the geometry around the C2=C3 double bond, providing irrefutable confirmation of the (E)- or trans-configuration. The calculated torsion angle between the substituents on the double bond would quantitatively define its geometry. In cases where chiral centers are present in derivatives, anomalous dispersion methods can be employed to determine the absolute stereochemistry (R/S configuration) without ambiguity.

Molecular Conformation: The technique reveals the preferred conformation of the molecule in the solid state. This includes the planarity of the α,β-unsaturated system, the orientation of the dimethylamino group, and the conformation of the carboxylic acid moiety.

Precise Structural Parameters: X-ray diffraction provides highly accurate measurements of bond lengths, bond angles, and torsion angles, offering deep insight into the molecule's electronic structure and potential steric strains.

Solid-State Packing and Intermolecular Interactions: The analysis elucidates how individual molecules are arranged within the crystal lattice. This is critical for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, which possesses both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the nitrogen atom and the carbonyl oxygen), X-ray crystallography would reveal the specific hydrogen bonding network, such as chains or dimers, that dictates the crystal packing.

While detailed crystallographic data for this compound itself is not widely published, analysis of closely related structures, such as its zwitterionic analogue crotonobetaine, provides a model for the type of structural insights that would be obtained. The data generated from such an experiment is typically summarized in a crystallographic information file (CIF) and includes the parameters listed in the illustrative table below.

ParameterIllustrative Value for a DerivativeDescription
Chemical FormulaC₇H₁₄ClNO₂The elemental composition of the molecule in the crystal.
Formula Weight179.64 g/molThe molar mass of the asymmetric unit.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group describing the arrangement of molecules in the crystal.
a (Å)5.85The length of the 'a' axis of the unit cell.
b (Å)12.50The length of the 'b' axis of the unit cell.
c (Å)10.20The length of the 'c' axis of the unit cell.
β (°)98.5The angle of the 'β' axis of the unit cell in the monoclinic system.
Volume (ų)736.5The volume of a single unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational and Theoretical Chemistry Studies of E 4 Dimethylamino but 2 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are the standard for predicting the geometry and electronic properties of organic molecules. For (E)-4-(dimethylamino)but-2-enoic acid, these calculations would reveal precise details about its three-dimensional shape and the distribution of electrons, which are fundamental to its chemical behavior.

A typical DFT study would begin by optimizing the molecule's geometry to find its most stable arrangement of atoms (the lowest energy state). This process yields key data on bond lengths, bond angles, and dihedral angles. While specific experimental or calculated values for the isolated acid are not readily published, an illustrative table of what such a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) would produce is shown below.

Illustrative Data: Predicted Geometrical Parameters for this compound

This table is a hypothetical representation of typical results from a DFT calculation for illustrative purposes.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=C (double bond)~1.34 Å
Bond LengthC-C (single bond)~1.48 Å
Bond LengthC=O (carbonyl)~1.22 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC-N (dimethylamino)~1.46 Å
Bond AngleC=C-C~123°
Dihedral AngleH-C=C-H (trans)~180°

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group would significantly influence the energies and localizations of these frontier orbitals.

Conformational Analysis and Stereochemical Predictions

This compound has several rotatable single bonds, leading to multiple possible conformations (spatial arrangements). Conformational analysis involves systematically exploring these rotations to identify the most stable conformers and the energy barriers between them. This is critical as the molecule's shape can dictate its ability to interact with other molecules or biological targets.

The key rotational degrees of freedom would be around the C-C and C-N single bonds. Computational methods can generate a potential energy surface by calculating the energy of the molecule as these dihedral angles are varied. The results would identify low-energy, stable conformers and higher-energy transition states that separate them. The (E)-stereochemistry of the double bond is fixed and is known to be important for the biological activity of related compounds used as kinase inhibitors. biorxiv.org

Reaction Pathway Modeling and Transition State Characterization

This area of computational chemistry is particularly illuminated by studies on afatinib (B358), which contains the reactive (E)-4-(dimethylamino)but-2-enamide core. biorxiv.org This moiety acts as a Michael acceptor, allowing it to form a covalent bond with nucleophiles like the cysteine residues in proteins. Computational modeling using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods has been used to map the reaction pathway for this covalent modification. biorxiv.org

The likely reaction mechanism for this compound with a nucleophile (e.g., a thiolate, R-S⁻) is a classical Michael addition. Computational studies on the afatinib system have elucidated the key steps: biorxiv.org

Nucleophilic Attack (NA): The nucleophile attacks the carbon atom beta to the carbonyl group. This is typically the rate-limiting step.

Intermediate Formation: This attack forms a transient carbanion or enolate intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Proton Transfer (PT): The intermediate is subsequently protonated to yield the final stable adduct.

QM/MM simulations of afatinib reacting with Cysteine 797 in the Epidermal Growth Factor Receptor (EGFR) have calculated the activation energy barriers for these steps. For instance, the nucleophilic attack was found to have a significant energy barrier, confirming it as the rate-limiting step, while a stable enolate intermediate was identified on the reaction path. biorxiv.org These findings strongly suggest that this compound would follow a similar mechanistic pathway, with its reactivity profile being governed by the stability of the corresponding transition states and intermediates.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculations would predict the chemical shift for each unique proton and carbon atom in this compound, which could then be compared to experimental spectra for verification of the structure.

Vibrational (IR/Raman) Spectroscopy: Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch, C=C stretch, N-H bend). This provides a molecular fingerprint that is useful for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations would identify the wavelength of maximum absorption (λmax) and the corresponding molecular orbitals involved in the electronic excitation.

Illustrative Data: Predicted Spectroscopic Features for this compound

This table is a hypothetical representation of typical results from theoretical calculations for illustrative purposes.

Spectroscopic TechniqueKey Predicted FeaturePredicted Range/Value
¹H NMROlefinic Protons (-CH=CH-)δ 6.0-7.5 ppm
¹³C NMRCarbonyl Carbon (C=O)δ 165-175 ppm
IR SpectroscopyC=O Stretch~1700-1725 cm⁻¹
IR SpectroscopyC=C Stretch~1640-1680 cm⁻¹
UV-Vis Spectroscopyλmax (π→π* transition)~220-260 nm

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations are invaluable for understanding how it behaves in a solution and how it interacts with other molecules.

Solvent Effects: The presence of a solvent, particularly a polar one like water, can significantly affect the conformation and reactivity of the solute. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing how hydrogen bonding to the carboxylic acid and dimethylamino groups influences the molecule's preferred shape and energy.

Future Research Directions in the Chemistry of E 4 Dimethylamino but 2 Enoic Acid

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

Future research into the synthesis of (E)-4-(dimethylamino)but-2-enoic acid is poised to embrace the principles of green chemistry, moving beyond traditional methods to more sustainable and efficient processes.

Renewable Feedstocks : A core tenet of green chemistry is the use of renewable starting materials. Future research could focus on developing synthetic pathways that begin with biomass-derived platform chemicals. rsc.org This would involve the catalytic conversion of these renewable feedstocks into the butenoic acid backbone, representing a significant shift away from petroleum-based precursors.

Advanced Catalytic Methods : The development of novel chemocatalytic methods also presents a promising research direction. For instance, using formate (B1220265) salts as both a hydrogen carrier and a C1 source in a metal-free, photocatalytic radical cross-coupling with imines offers a novel and practical method for preparing α-amino acid derivatives under mild conditions. rsc.org

Table 1: Comparison of Potential Future Synthetic Approaches
ApproachKey PrinciplePotential AdvantagesResearch Challenge
Biocatalysis (e.g., C-N Lyases)Enzyme-mediated bond formationHigh stereoselectivity, mild reaction conditions, reduced wasteEnzyme discovery and engineering for specific substrate
Renewable FeedstocksSynthesis from biomassReduced carbon footprint, sustainabilityDeveloping efficient catalytic conversion pathways
Photocatalytic Radical CouplingVisible-light mediated C-C bond formationMetal-free, mild conditions, novel reactivityOptimizing catalyst and reaction conditions for high yield

Exploration of New Reactivity Patterns and Catalytic Transformations

The molecular structure of this compound offers multiple sites for chemical transformation, suggesting a wealth of unexplored reactivity patterns.

Asymmetric Transformations : The α,β-unsaturated system is an ideal substrate for asymmetric catalysis. Future studies could investigate the asymmetric bioreduction of the C=C bond using ene-reductases, which would introduce a chiral center and provide access to enantiomerically pure derivatives. nih.gov

Novel Functionalization : Radical functionalization presents a powerful tool for modifying unsaturated amino acids. acs.org Research into the radical hydroazidation or hydrofluorination of the alkene would yield valuable derivatives with side-chain nitrogen or fluorine functionality. Furthermore, visible-light photocatalysis could enable novel decarboxylative functionalizations, using the carboxylic acid as a handle to introduce new groups. acs.org

Directed Catalysis and C-N Bond Transformation : The dimethylamino group, often considered chemically inert, can be leveraged in novel catalytic cycles. Research could explore its potential as a directing group for intramolecular C-H activation. organic-chemistry.org Moreover, recent advances in nickel-catalyzed C-N borylation demonstrate that the dimethylamino group can be transformed into other valuable functionalities, opening up a vast and previously inaccessible chemical space for derivatives of this compound. nagoya-u.ac.jpresearchgate.net

Table 2: Potential Catalytic Transformations and Their Applications
TransformationReagent/Catalyst TypeTarget SitePotential Application
Asymmetric BioreductionEne-reductasesC=C double bondSynthesis of chiral building blocks
Radical HydroazidationFe(III)/NaBH₄, NaN₃C=C double bondSynthesis of side-chain amino-substituted amino acids acs.org
C-N BorylationNickel catalystDimethylamino groupConversion of the amino group to other functionalities nagoya-u.ac.jpresearchgate.net
Photocatalytic DecarboxylationVisible-light photocatalystCarboxylic acid groupStereoselective synthesis of functionalized styrenes acs.org

Design and Synthesis of Advanced Functional Materials Incorporating the Compound

The trifunctional nature of this compound makes it an attractive building block for the design of novel functional materials.

Amino Acid-Based Hydrogels : There is a growing interest in hydrogels made from amino acids for biomedical applications such as tissue engineering and drug delivery, owing to their biocompatibility and biodegradability. nih.govresearchgate.netacs.org Future research could explore the polymerization of this compound or its derivatives to form "smart" hydrogels. The presence of both the acidic carboxylate and basic dimethylamino groups could render these materials responsive to changes in pH or ionic strength, making them suitable for controlled drug release systems. nih.gov

Functional Polymers : Beyond hydrogels, the compound could serve as a functional monomer in the synthesis of a variety of polymers. Its incorporation could introduce specific properties such as improved adhesion, thermal stability, or chemical resistance. Hybrid systems combining polypeptide structures with synthetic polymers are a particularly interesting area. acs.org

Supramolecular Materials : The molecule's capacity for hydrogen bonding and other non-covalent interactions could be harnessed to build charge-transfer complexes or other supramolecular materials with potential applications in electronics or sensing.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates is a prime area for the application of modern technologies like flow chemistry and automation. researchgate.netbohrium.com

Continuous Flow Synthesis : Future work should focus on translating the synthesis of this compound from batch to continuous flow processing. mdpi.comacs.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. atomfair.com For example, the selective reduction of the α,β-unsaturated system, a common reaction type, has been successfully implemented in flow reactors. acs.org

Automated Reaction Optimization : Integrating flow reactors with automated platforms driven by machine learning algorithms can dramatically accelerate the optimization of reaction conditions. atomfair.com Such systems can autonomously vary parameters like temperature, residence time, and stoichiometry to rapidly identify the optimal conditions for yield and purity, which is critical for producing high-quality pharmaceutical intermediates.

Multi-step Telescoped Synthesis : Flow chemistry enables the coupling of multiple reaction steps without the need for intermediate isolation and purification. mdpi.com A future research goal could be the development of a fully continuous, multi-step synthesis of an active pharmaceutical ingredient that uses this compound as an intermediate, streamlining the entire manufacturing process.

Studies on Non-Covalent Interactions and Supramolecular Assembly involving the Compound

The field of supramolecular chemistry offers a powerful lens through which to explore the future potential of this compound. The molecule's structure is rich with sites for non-covalent interactions, which are critical in processes from crystal engineering to protein folding. wikipedia.org

Self-Assembly : The compound possesses a carboxylic acid group (a hydrogen bond donor and acceptor), a dimethylamino group (a hydrogen bond acceptor), and a conjugated π-system capable of π-π stacking. nih.gov These features provide the necessary non-covalent interactions to drive the self-assembly of molecules into ordered, higher-level functional structures. nih.govmdpi.com Future research could investigate how these interactions can be modulated—for example, by pH changes that alter the protonation state of the acid and amine groups—to control the assembly into nanostructures like fibers, ribbons, or vesicles.

Crystal Engineering : A systematic study of the crystallization behavior of the compound could lead to the design of novel solid-state materials. By understanding the interplay of hydrogen bonds, ionic interactions, and other forces, it may be possible to create co-crystals with specific architectures and properties. nih.govacs.org

Co-Assembly and Hydrogelation : Research into the co-assembly of this compound with other components, such as metal ions or π-conjugated molecules, could lead to functional materials. mdpi.com For instance, the co-assembly of donor and acceptor molecules can trigger hydrogel formation driven by charge-transfer interactions and hydrogen bonding, creating biocompatible materials with potential applications in biomedical engineering. nih.gov

Q & A

Q. How to address discrepancies in reported solubility values for this compound?

  • Methodological Answer : Re-evaluate solubility in standardized buffers (PBS, pH 7.4; simulated gastric fluid, pH 1.2) using nephelometry or UV-Vis spectrophotometry. Solubility parameters (Hansen solubility parameters) derived from DFT calculations can reconcile experimental variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.